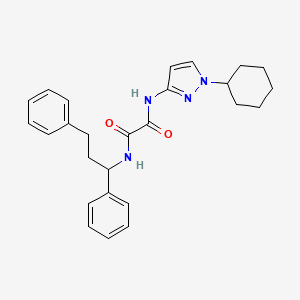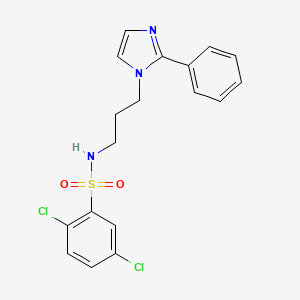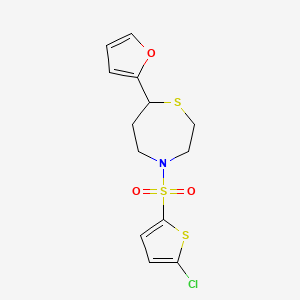
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with chlorothiophene and furan groups
Métodos De Preparación
The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 5-chlorothiophene-2-sulfonyl chloride and furan-2-ylamine. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final thiazepane ring structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Cyclization: The thiazepane ring can be further modified through cyclization reactions to form more complex ring systems.
Aplicaciones Científicas De Investigación
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other valuable compounds used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and thiazepane groups can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The furan and chlorothiophene moieties may also contribute to binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can be compared with similar compounds such as:
4-((5-Chlorothiophen-2-yl)sulfonyl)-1,4-thiazepane: Lacks the furan group, which may affect its chemical reactivity and biological activity.
7-(Furan-2-yl)-1,4-thiazepane: Lacks the chlorothiophene and sulfonyl groups, potentially altering its interaction with molecular targets.
4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane: Contains a thiophene group instead of a furan group, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S3/c14-12-3-4-13(20-12)21(16,17)15-6-5-11(19-9-7-15)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJDVWULILYDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
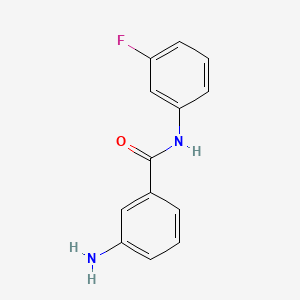
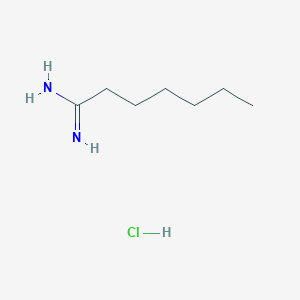
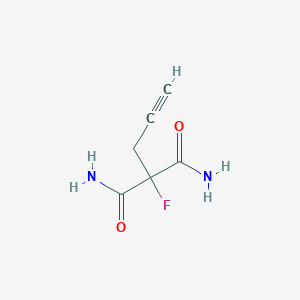
![1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine](/img/structure/B2490684.png)
![ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B2490685.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)
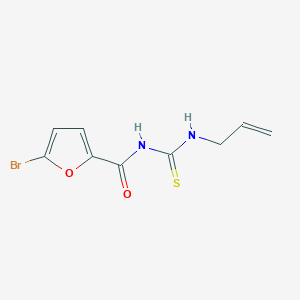
![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/new.no-structure.jpg)
![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)
